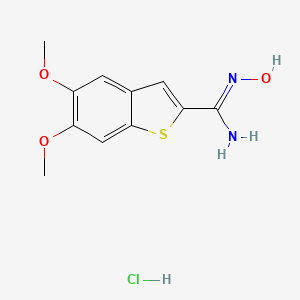
Org 30029
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ORG-30029 是一种小分子药物,具有磷酸二酯酶 3 抑制剂、磷酸二酯酶 4 抑制剂和钙通道刺激剂的作用。 它最初由阿克苏诺贝尔公司开发,并已对其在心血管疾病(尤其是心力衰竭)中的潜在治疗应用进行了研究 .
科学研究应用
作用机制
ORG-30029 通过抑制磷酸二酯酶 3 和磷酸二酯酶 4 来发挥作用,导致心肌组织中环腺苷单磷酸 (cAMP) 水平升高。 这导致钙敏感性增强和心肌收缩力改善 . 该化合物还作为钙通道刺激剂,进一步增强其正性肌力作用 . ORG-30029 的分子靶点包括磷酸二酯酶同工酶和钙通道,它们在调节心脏功能和炎症反应中起着至关重要的作用 .
生化分析
Biochemical Properties
N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity .
Cellular Effects
The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of target enzymes, such as cytochrome P450, and preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression. Furthermore, the compound can activate or inhibit transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At excessively high doses, the compound can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s metabolism may result in the formation of reactive intermediates, which can further interact with cellular components and affect metabolic processes .
Transport and Distribution
Within cells and tissues, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins .
Subcellular Localization
The subcellular localization of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
准备方法
ORG-30029 的合成涉及环状核苷酸磷酸二酯酶同工酶的制备。该化合物已知不溶于大多数有机溶剂,但溶于甲醇,其溶解度为 50 mg/ml。 该化合物熔点大于 200°C(分解)并且在水:甲醇(1:2 体积比)混合物中的 pK 为 3.79 . ORG-30029 的工业生产方法尚未被广泛记录,但它涉及使用特定的反应条件来确保化合物的稳定性和功效。
化学反应分析
ORG-30029 经历各种化学反应,包括抑制磷酸二酯酶同工酶和钙敏感性。 在朗格多夫灌注大鼠心脏中进行的测试表明,该化合物能够以剂量依赖的方式增加收缩力 . 该化合物可有效抑制人嗜碱性粒细胞释放组胺,表明其在调节炎症反应中的作用 . 这些反应中常用的试剂包括选择性和非选择性磷酸二酯酶抑制剂,例如罗利普兰和茶碱 . 这些反应产生的主要产物包括心肌组织中环腺苷单磷酸 (cAMP) 水平升高和钙敏感性增强 .
相似化合物的比较
ORG-30029 与其他磷酸二酯酶抑制剂(如米力农和罗利普兰)相似。 它在同时抑制磷酸二酯酶 3 和磷酸二酯酶 4 以及钙通道刺激特性方面是独一无二的 . 这种联合作用使 ORG-30029 成为一种有效的强心剂,在治疗心力衰竭和其他心血管疾病方面具有潜在的应用。类似的化合物包括:
米力农: 一种选择性磷酸二酯酶 3 抑制剂,用于治疗心力衰竭.
罗利普兰: 一种选择性磷酸二酯酶 4 抑制剂,已被研究用于其抗炎和抗抑郁作用.
3-异丁基-1-甲基黄嘌呤 (IBMX): 一种非选择性磷酸二酯酶抑制剂,在研究中用于研究环状核苷酸信号通路.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride involves the reaction of 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid with hydroxylamine hydrochloride to form N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide. This intermediate is then reacted with thionyl chloride to form the corresponding chloride salt, which is then treated with aqueous hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid", "hydroxylamine hydrochloride", "thionyl chloride", "aqueous hydrochloric acid" ], "Reaction": [ "Step 1: 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in ethanol to form N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide.", "Step 2: The N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide intermediate is then reacted with thionyl chloride in dichloromethane to form the corresponding chloride salt.", "Step 3: The chloride salt is then treated with aqueous hydrochloric acid to yield the final product N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride as a white solid." ] } | |
| 101041-95-6 | |
分子式 |
C11H13ClN2O3S |
分子量 |
288.75 g/mol |
IUPAC 名称 |
N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H12N2O3S.ClH/c1-15-7-3-6-4-10(11(12)13-14)17-9(6)5-8(7)16-2;/h3-5,14H,1-2H3,(H2,12,13);1H |
InChI 键 |
DVWBMWJOYIFITF-UHFFFAOYSA-N |
手性 SMILES |
COC1=C(C=C2C(=C1)C=C(S2)/C(=N\O)/N)OC.Cl |
SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |
规范 SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |
| 101041-95-6 | |
同义词 |
ORG 30029 ORG-30029 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


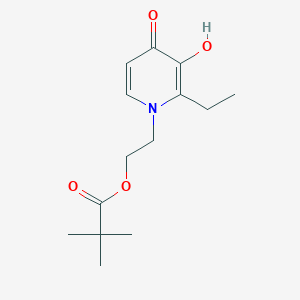

![N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea](/img/structure/B1242785.png)
![Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1242787.png)
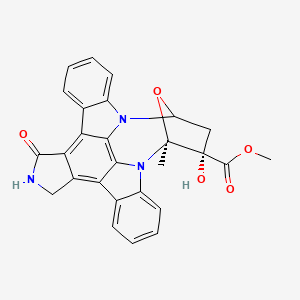


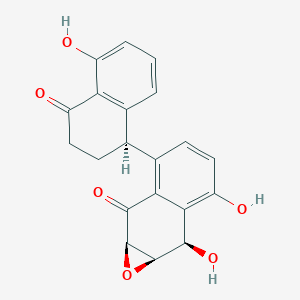
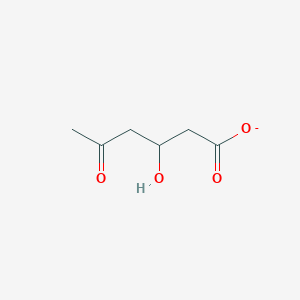


![4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1242803.png)


